molecular formula C9H10N4O2 B13452392 Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B13452392
M. Wt: 206.20 g/mol
InChI Key: JFZGOYNTTPESIR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, recognized for its isoelectronic relationship with purine bases, which allows it to function as a versatile bioisostere in the design of novel bioactive molecules . This specific derivative, featuring both an amino and an ester functional group, offers researchers a versatile synthetic handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amide coupling, to create targeted compound libraries. The triazolopyridine core is found in a range of therapeutic agents, including kinase inhibitors and α-glucosidase inhibitors for diabetes research . Furthermore, related triazolopyrimidine analogs have been utilized in the development of influenza virus RNA-dependent RNA polymerase inhibitors, highlighting the scaffold's significance in antiviral drug discovery . This product is provided for research purposes as a building block to support innovation in these and other areas. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-9(10)12-13/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

JFZGOYNTTPESIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=NN2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is efficient, providing good-to-excellent yields in a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application, especially given its eco-friendly nature and high yield.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or further functionalization.

Reagents/Conditions :

  • Acidic hydrolysis : Concentrated HCl (6 M), reflux for 6–8 hours.

  • Basic hydrolysis : Aqueous NaOH (2 M), 60–80°C for 4–6 hours.

Product : 2-Amino- triazolo[1,5-a]pyridine-7-carboxylic acid.
Applications : The carboxylic acid derivative serves as a precursor for amide or peptide coupling reactions in drug design.

Substitution Reactions

The ester group participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Key Examples:

  • Alcoholysis : Reaction with methanol or ethanol under reflux conditions replaces the ethyl ester with methyl or ethyl groups, respectively.

  • Aminolysis : Treatment with primary amines (e.g., methylamine) in DMF at 80°C produces amide derivatives.

Mechanism :
Acyl-oxygen cleavage via nucleophilic attack at the carbonyl carbon, followed by elimination of the ethoxide ion.

Oxidation and Reduction Reactions

The amino group at the 2-position undergoes redox transformations, altering electronic properties and bioactivity.

Oxidation:

  • Reagents : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄).

  • Product : 2-Nitro- triazolo[1,5-a]pyridine-7-carboxylate.

Reduction:

  • Reagents : Sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C).

  • Product : Regeneration of the amino group from nitro intermediates.

Applications : Redox reactions enable reversible modulation of electron density for tuning pharmacokinetic properties.

Cyclization and Ring-Functionalization

The triazole ring participates in cycloaddition and annulation reactions.

Cyclization with Phenyl Isothiocyanate:

  • Conditions : DMF, 100°C, 12 hours .

  • Product : Triazolo[1,5-a]pyridine-8-carbonitrile derivatives (yield: 90%) .

  • Mechanism : Nucleophilic addition of the amino group to isothiocyanate, followed by elimination of H₂S and cyclization .

Cross-Coupling Reactions

The aromatic system engages in metal-catalyzed coupling reactions for structural diversification.

Suzuki Coupling:

  • Reagents : Pd(PPh₃)₄, arylboronic acids, K₂CO₃, DMF/H₂O (3:1), 80°C .

  • Example : Reaction with 4-methoxyphenylboronic acid yields biaryl derivatives (yield: 88%) .

Sonogashira Coupling:

  • Reagents : Pd(PPh₃)₂Cl₂, CuI, 4-ethylnylanisole, Et₃N, THF .

  • Product : Alkynylated triazolo-pyridines (yield: 61%) .

Regioselective Functionalization

Reaction conditions control regioselectivity in multi-component syntheses.

Entry Conditions Product Yield
1AcOH (6 equiv), O₂ atmosphere Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate94%
2Ionic liquid (BMIM·BF₄), 100°C Ethyl 2-amino-5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylate85%

Key Insight : Oxidative conditions (e.g., O₂) enhance yields by promoting dehydrogenation, while ionic liquids improve regiocontrol .

Stability and Degradation

The compound degrades under extreme pH or temperature:

  • Acidic Degradation : pH < 3 leads to ester hydrolysis and triazole ring protonation.

  • Thermal Degradation : Decomposition above 200°C, forming CO₂ and aromatic amines.

Scientific Research Applications

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Core

  • This analog demonstrated significant antiproliferative activity against A549 and Panc-1 cancer cells (58.37% and 97.60% inhibition, respectively) .

Amino Group Modifications

  • Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Partial saturation of the pyrimidine ring (4,7-dihydro structure) reduces aromaticity, which may alter binding kinetics. The use of 4,4'-trimethylenedipiperidine as a green chemistry additive improved synthesis efficiency .
  • Crystallographic studies revealed π-π stacking interactions (centroid distance: 3.88 Å), influencing solid-state packing and solubility .

Ester Group Variations

  • Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate: Substituting ethyl with methyl reduces ester hydrophobicity, which may impact bioavailability. No biological data are available for direct comparison .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Position 2 Position 6/7 Additional Features
This compound Pyridine NH2 COOEt (position 7) None
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Pyrimidine NH2 COOEt (position 6) Antiproliferative activity
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-triazolo[1,5-a]pyridine-7-carboxylate Pyridine H COOEt (position 7) Dichlorophenyl, methyl

Biological Activity

Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.

  • Molecular Formula : C9_9H10_{10}N4_4O2_2
  • Molar Mass : 206.2013 g/mol
  • CAS Number : 2089300-62-7

These properties are essential for understanding the compound's behavior in biological systems and its interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo compounds exhibit notable antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.

In a study examining related triazole compounds, it was found that modifications to the triazole structure significantly influenced their antimicrobial efficacy. For instance, compounds with hydrazide functionalities demonstrated moderate activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The compound's structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy. Specifically, triazolo derivatives have been reported to inhibit AXL receptor tyrosine kinase, which is implicated in several cancers . This inhibition could lead to reduced tumor proliferation and enhanced therapeutic outcomes.

Antiviral Activity

Recent studies have explored the antiviral potential of triazolo compounds against influenza viruses. One research effort highlighted that certain triazolo derivatives disrupted protein-protein interactions critical for viral replication, indicating a potential pathway for developing antiviral therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Microwave-Assisted Synthesis : A catalyst-free method that enhances yield and reduces reaction time .
  • Conventional Heating : Utilizing traditional reflux methods to achieve desired product formation .

These methods not only optimize the production of the compound but also facilitate the exploration of structure-activity relationships.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of several triazole derivatives including this compound revealed varying degrees of effectiveness against Escherichia coli and Bacillus cereus. The study indicated that structural modifications could enhance antimicrobial potency .

Study 2: Cancer Cell Line Testing

In vitro studies conducted on cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations. The IC50_{50} values were determined through MTT assays, suggesting promising anticancer properties warranting further exploration .

Study 3: Antiviral Mechanism Investigation

Research focusing on the interaction of triazolo compounds with viral proteins showed that this compound could inhibit viral replication by targeting essential protein interactions within the influenza virus lifecycle .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate, and what are their key methodological considerations?

The compound is typically synthesized via tandem reactions or multi-component condensations. For example, analogous triazolo-pyridine derivatives are prepared by reacting substituted pyridines with triazole precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 8–12 hours). A critical step involves cyclization to form the fused triazole ring, often catalyzed by additives like TMDP (tetramethylenediamine piperazine), though its toxicity necessitates strict safety protocols . Post-synthesis, purification via column chromatography (hexane/ethyl acetate mixtures) and crystallization from solvent systems (e.g., ethanol/water) are standard .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~4.0–4.3 ppm), aromatic protons, and amino groups (δ ~6.8–7.4 ppm). Discrepancies in splitting patterns may arise from tautomerism or solvent effects .
  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 55.6°–72.6° between substituents and the core), and intermolecular interactions (C–H⋯O/N hydrogen bonds, π-π stacking) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized when using hazardous additives like TMDP in synthesis?

TMDP, while efficient, poses toxicity risks. Alternatives include:

  • Solvent optimization : Replace DMF with ethanol/water mixtures (1:1 v/v) to reduce toxicity and improve safety .
  • Catalyst substitution : Use non-toxic bases (e.g., K₂CO₃) or microwave-assisted reactions to shorten reaction times (30 minutes vs. 8 hours) .
  • Workflow adjustments : Implement in situ purification (e.g., extraction with dichloromethane) to minimize exposure .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Mitigation strategies:

  • Variable-temperature NMR : Identify temperature-dependent shifts caused by tautomeric equilibria .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
  • Comparative crystallography : Cross-validate with X-ray data to rule out structural anomalies .

Q. What role do intermolecular interactions (e.g., C–H⋯O, π-π stacking) play in the compound’s solid-state properties and bioactivity?

Crystal packing influences solubility and stability. For example:

  • C–H⋯O interactions : Form zigzag chains (propagating along [100]), enhancing thermal stability .
  • π-π stacking : Between triazole and pyridine rings (centroid distances: 3.63–3.88 Å) may correlate with antifungal activity by stabilizing ligand-receptor binding . Computational modeling (e.g., DFT) can predict how modifications (e.g., substituting Cl or methyl groups) alter these interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

SAR studies suggest:

  • Electron-withdrawing groups (Cl, Br) : Improve antifungal potency by increasing electrophilicity .
  • Methyl/ethyl substituents : Enhance lipophilicity, potentially improving membrane permeability in anticancer assays .
  • Amino groups : Serve as hydrogen bond donors, critical for enzyme inhibition (e.g., kinase targets) . Prioritize modifications at C-7 (ester group) and C-8 (aromatic substituents) for targeted activity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYield (%)Safety ConsiderationsRef.
TMDP-mediated cyclizationDMF, 8 h, 80°C76High toxicity; requires PPE
Microwave-assistedEthanol, 30 min, 323 K72–76Low toxicity; faster
Multi-component reactionAcetylacetone + aldehyde + triazole70–85Scalable; moderate safety

Q. Table 2. Key Crystallographic Parameters

ParameterValueImplicationsRef.
Dihedral angle (carboxylate)55.6°Distorts electron density
π-π stacking distance3.63–3.88 ÅStabilizes crystal packing
Hydrogen bond length (C–H⋯O)2.2–2.5 ÅInfluences solubility

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